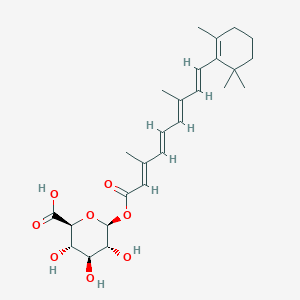
C-Fiau
Übersicht
Beschreibung
The compound 1-(2-deoxy-2-fluoro-1-β-D-arabinofuranosyl)-5-iodouracil, commonly known as C-Fiau, is a nucleoside analogue. It has been extensively studied for its potential applications in molecular imaging and as an antiviral agent. The structure of this compound includes a fluorine atom at the 2’ position and an iodine atom at the 5 position of the uracil ring, which contributes to its unique properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of C-Fiau typically involves the fluorination of 2-deoxy-1-β-D-arabinofuranosyl-5-iodouracil. One common method includes the use of diethylaminosulfur trifluoride (DAST) as a fluorinating agent. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the intermediate compounds. The reaction proceeds as follows:
- Starting with 2-deoxy-1-β-D-arabinofuranosyl-5-iodouracil.
- Reacting with DAST in an anhydrous solvent such as dichloromethane.
- Purification of the product using chromatographic techniques.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Quality control measures, including high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy, are employed to ensure the purity and consistency of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
C-Fiau undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding uracil derivatives.
Reduction: Reduction reactions can modify the iodine atom, potentially leading to deiodinated products.
Substitution: The iodine atom at the 5 position can be substituted with other nucleophiles, such as thiols or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophilic substitution reactions often require the presence of a base, such as sodium hydroxide, to facilitate the reaction.
Major Products
Oxidation: Formation of 5-iodouracil derivatives.
Reduction: Deiodinated uracil derivatives.
Substitution: Various substituted uracil compounds depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
C-Fiau has a wide range of applications in scientific research:
Molecular Imaging: It is used as a radiolabeled probe for imaging herpes simplex virus type 1 thymidine kinase (HSV1-tk) gene expression.
Antiviral Research: this compound has been investigated for its potential as an antiviral agent against hepatitis B virus.
Bacterial Imaging: Radiolabeled this compound can be used to image bacterial infections by targeting bacterial thymidine kinase, providing a non-invasive diagnostic tool.
Wirkmechanismus
C-Fiau exerts its effects primarily through its incorporation into DNA. The compound is phosphorylated by thymidine kinase to form its active triphosphate form. This active form is then incorporated into DNA, leading to chain termination and inhibition of DNA synthesis. The molecular targets include viral and bacterial thymidine kinases, which facilitate the selective uptake and phosphorylation of this compound in infected cells .
Vergleich Mit ähnlichen Verbindungen
C-Fiau is often compared with other nucleoside analogues such as:
2’-Fluoro-2’-deoxy-1-β-D-arabinofuranosyl-5-ethyluridine (FEAU): Similar in structure but with an ethyl group instead of iodine.
9-(4-fluoro-3-hydroxymethylbutyl)guanine (FHBG): Another nucleoside analogue used for imaging HSV1-tk gene expression.
This compound’s unique combination of fluorine and iodine atoms contributes to its distinct properties, making it a valuable tool in both research and clinical settings.
Eigenschaften
IUPAC Name |
1-[2-fluoro-3-hydroxy-4-(hydroxymethyl)cyclopentyl]-5-iodopyrimidine-2,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12FIN2O4/c11-7-6(1-4(3-15)8(7)16)14-2-5(12)9(17)13-10(14)18/h2,4,6-8,15-16H,1,3H2,(H,13,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LAEQEBUUOBKCEN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(C(C1N2C=C(C(=O)NC2=O)I)F)O)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12FIN2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60911880 | |
| Record name | 1-[2-Fluoro-3-hydroxy-4-(hydroxymethyl)cyclopentyl]-4-hydroxy-5-iodopyrimidin-2(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60911880 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
370.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
110864-93-2 | |
| Record name | C-Fiau | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0110864932 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-[2-Fluoro-3-hydroxy-4-(hydroxymethyl)cyclopentyl]-4-hydroxy-5-iodopyrimidin-2(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60911880 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














![methyl 5-[(3aS,5R,6R,6aS)-5-hydroxy-6-[(E,3S)-3-hydroxy-5-methylnon-1-enyl]-1,3a,4,5,6,6a-hexahydropentalen-2-yl]pentanoate](/img/structure/B16889.png)

